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Compound Name:
(3-

Isopropoxyphenyl)methanamine

Cat. No.: B3012728 Get Quote

Introduction
(3-Isopropoxyphenyl)methanamine, also known as 3-isopropoxybenzylamine, is a primary

amine that has emerged as a valuable and versatile building block in organic synthesis. Its

unique structural features—a reactive primary amine, a flexible isopropoxy group, and a

modifiable aromatic ring—make it an attractive starting material for the synthesis of a diverse

array of complex molecules. This guide provides an in-depth exploration of the synthesis,

properties, and key applications of (3-isopropoxyphenyl)methanamine, with a focus on its

utility in the development of pharmaceuticals and other functional molecules. The strategic

incorporation of the isopropoxy group can enhance pharmacokinetic properties by influencing

lipophilicity and metabolic stability, making this building block particularly relevant to drug

discovery professionals.[1][2][3]

Physicochemical and Spectroscopic Profile
A thorough understanding of the physicochemical properties of a building block is paramount

for its effective utilization in synthesis. Below is a summary of the key properties of (3-
isopropoxyphenyl)methanamine.
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Property Value Source

CAS Number 400771-44-0 Alchem Pharmtech

Molecular Formula C₁₀H₁₅NO CymitQuimica[4]

Molecular Weight 165.23 g/mol CymitQuimica[4]

Boiling Point 258.8 °C at 760 mmHg CymitQuimica[4]

XLogP3 2.2 CymitQuimica[4]

Topological Polar Surface Area 35.2 Å² CymitQuimica[4]

Hydrogen Bond Donor Count 1 CymitQuimica[4]

Hydrogen Bond Acceptor

Count
2 CymitQuimica[4]

Spectroscopic Characterization (Predicted)
While experimental spectra for (3-isopropoxyphenyl)methanamine are not readily available

in the public domain, a predicted spectroscopic profile can be extrapolated from data on

analogous structures.[5][6] Researchers should verify these characteristics on their own

material.

¹H NMR (CDCl₃, 400 MHz):

δ 7.20-7.30 (t, 1H, Ar-H)

δ 6.75-6.85 (m, 3H, Ar-H)

δ 4.50-4.65 (sept, 1H, -OCH(CH₃)₂)

δ 3.85 (s, 2H, -CH₂NH₂)

δ 1.50 (br s, 2H, -NH₂)

δ 1.35 (d, 6H, -OCH(CH₃)₂)

¹³C NMR (CDCl₃, 100 MHz):
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δ 158.5 (Ar-C-O)

δ 144.0 (Ar-C)

δ 129.5 (Ar-CH)

δ 119.0 (Ar-CH)

δ 114.0 (Ar-CH)

δ 113.5 (Ar-CH)

δ 70.0 (-OCH(CH₃)₂)

δ 46.5 (-CH₂NH₂)

δ 22.0 (-OCH(CH₃)₂)

IR (KBr, cm⁻¹):

3350-3250 (N-H stretch, primary amine)

3050-3000 (C-H stretch, aromatic)

2980-2850 (C-H stretch, aliphatic)

1600, 1490 (C=C stretch, aromatic)

1250-1200 (C-O stretch, aryl ether)

1100-1000 (C-N stretch)

Synthesis of (3-Isopropoxyphenyl)methanamine
The synthesis of (3-isopropoxyphenyl)methanamine can be efficiently achieved in a two-step

sequence starting from the commercially available 3-hydroxybenzonitrile. This pathway

involves an initial Williamson ether synthesis followed by the reduction of the nitrile

functionality.
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Step 1: Williamson Ether Synthesis Step 2: Nitrile Reduction

3-Hydroxybenzonitrile 2-Bromopropane, K₂CO₃, Acetone
1. Mix

3-Isopropoxybenzonitrile LiAlH₄, THF1. Add to2. Reflux
(3-Isopropoxyphenyl)methanamine

2. Reflux then Workup

Click to download full resolution via product page

Caption: Synthetic pathway to (3-Isopropoxyphenyl)methanamine.

Experimental Protocol: Synthesis of 3-
Isopropoxybenzonitrile
Causality: The Williamson ether synthesis is a reliable and high-yielding method for the

formation of ethers from an alkoxide and a primary or secondary alkyl halide. In this case, the

phenoxide is generated in situ from 3-hydroxybenzonitrile using a mild base, potassium

carbonate. Acetone is a suitable polar aprotic solvent for this Sₙ2 reaction.

Step-by-Step Methodology:

Reaction Setup: To a stirred solution of 3-hydroxybenzonitrile (1.0 eq) in acetone, add

potassium carbonate (1.5 eq) and 2-bromopropane (1.2 eq).

Reaction Conditions: Heat the mixture to reflux and maintain for 12-16 hours. Monitor the

reaction progress by Thin Layer Chromatography (TLC).

Workup: After completion, cool the reaction mixture to room temperature and filter off the

inorganic salts. Concentrate the filtrate under reduced pressure.

Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the

organic layer over anhydrous sodium sulfate, filter, and concentrate to afford crude 3-

isopropoxybenzonitrile, which can be purified by column chromatography on silica gel.

Experimental Protocol: Reduction to (3-
Isopropoxyphenyl)methanamine
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Causality: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of

converting nitriles to primary amines. The reaction proceeds via nucleophilic attack of the

hydride on the electrophilic carbon of the nitrile, followed by further reduction of the

intermediate imine. Anhydrous conditions are crucial as LiAlH₄ reacts violently with water. The

Fieser workup is a standard and safe procedure for quenching LiAlH₄ reactions.[7]

Step-by-Step Methodology:

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (nitrogen or

argon), suspend lithium aluminum hydride (1.5 eq) in anhydrous tetrahydrofuran (THF). Cool

the suspension to 0 °C in an ice bath.

Addition of Nitrile: Slowly add a solution of 3-isopropoxybenzonitrile (1.0 eq) in anhydrous

THF to the LiAlH₄ suspension via a dropping funnel.

Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to

room temperature and then heat to reflux for 4-6 hours. Monitor the reaction by TLC.

Workup (Fieser Method): Cool the reaction mixture to 0 °C. Cautiously and sequentially add

water (x mL per x g of LiAlH₄), 15% aqueous sodium hydroxide (x mL per x g of LiAlH₄), and

then water again (3x mL per x g of LiAlH₄).[7]

Isolation: Stir the resulting granular precipitate for 30 minutes, then filter it off and wash

thoroughly with THF or ethyl acetate. Concentrate the combined filtrates under reduced

pressure to yield (3-isopropoxyphenyl)methanamine. The product can be further purified

by distillation under reduced pressure if necessary.

(3-Isopropoxyphenyl)methanamine as a Synthetic
Building Block
The primary amine functionality of (3-isopropoxyphenyl)methanamine is a versatile handle

for a variety of chemical transformations, most notably amide bond formation and reductive

amination.

Amide Bond Formation
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The reaction of (3-isopropoxyphenyl)methanamine with carboxylic acids to form amides is a

cornerstone of its application in medicinal chemistry. Peptide coupling reagents such as 1-

Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 1-

Hydroxybenzotriazole (HOBt) are commonly employed to facilitate this transformation under

mild conditions, minimizing side reactions and preserving stereochemical integrity where

applicable.[8][9][10]

(3-Isopropoxyphenyl)methanamine

EDC, HOBt, DIPEA, DCM

R-COOH

Amide Product

Click to download full resolution via product page

Caption: General scheme for amide bond formation.

Step-by-Step Protocol for EDC/HOBt Coupling:

Activation: To a stirred solution of the carboxylic acid (1.0 eq) and HOBt (1.2 eq) in an

anhydrous aprotic solvent (e.g., dichloromethane or dimethylformamide), add EDC (1.2 eq)

at 0 °C. Stir the mixture for 30 minutes to form the active ester.

Amine Addition: Add a solution of (3-isopropoxyphenyl)methanamine (1.1 eq) and a non-

nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 eq) to the reaction mixture.

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.

Workup and Purification: Dilute the reaction mixture with an organic solvent and wash

sequentially with aqueous acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate, and

brine. Dry the organic phase, concentrate, and purify the resulting amide by column

chromatography or recrystallization.

Reductive Amination

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b3012728?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC7808253/
https://www.researchgate.net/publication/347979635_Synthesis_of_amide_derivatives_for_electron_deficient_amines_and_functionalized_carboxylic_acids_using_EDC_and_DMAP_and_a_catalytic_amount_of_HOBt_as_the_coupling_reagents
https://patents.google.com/patent/US6362351B2/en
https://www.benchchem.com/product/b3012728?utm_src=pdf-body-img
https://www.benchchem.com/product/b3012728?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3012728?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Reductive amination provides a direct route to secondary and tertiary amines by reacting (3-
isopropoxyphenyl)methanamine with aldehydes or ketones in the presence of a reducing

agent. This reaction is highly efficient for the formation of C-N bonds.[11][12]

(3-Isopropoxyphenyl)methanamine

NaBH(OAc)₃, DCE

Aldehyde/Ketone

Secondary Amine Product

Click to download full resolution via product page

Caption: Reductive amination workflow.

Step-by-Step Protocol for Reductive Amination:

Imine Formation: In a suitable solvent such as dichloroethane (DCE) or methanol, combine

(3-isopropoxyphenyl)methanamine (1.0 eq) and the desired aldehyde or ketone (1.1 eq).

Stir at room temperature for 1-2 hours to facilitate imine formation. The addition of a catalytic

amount of acetic acid can accelerate this step.

Reduction: Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃)

(1.5 eq) portion-wise to the reaction mixture.

Reaction: Continue stirring at room temperature for 3-12 hours until the reaction is complete

as monitored by TLC or LC-MS.

Workup and Purification: Quench the reaction by the slow addition of saturated aqueous

sodium bicarbonate. Extract the product with an organic solvent, wash the combined organic

layers with brine, dry, and concentrate. The crude secondary amine can then be purified by

column chromatography.

Conclusion
(3-Isopropoxyphenyl)methanamine stands out as a building block of significant utility for

synthetic and medicinal chemists. Its straightforward synthesis and the versatile reactivity of its
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primary amine group allow for its incorporation into a wide range of molecular scaffolds. The

presence of the isopropoxy moiety offers a valuable tool for modulating the physicochemical

properties of target molecules, a critical aspect in the design of novel therapeutics. The

protocols outlined in this guide provide a robust foundation for the effective application of this

compound in research and development settings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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